BenchChemオンラインストアへようこそ!

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzenesulfonamide

Voltage-gated sodium channel pharmacology Structure-activity relationship Drug discovery

N-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzenesulfonamide (CAS 941987-13-9) is a synthetic aryl sulfonamide featuring a 3-fluorophenyl-substituted 4-methylthiazole core linked via an ethyl spacer to a 3-nitrobenzenesulfonamide moiety (molecular formula C₁₈H₁₆FN₃O₄S₂; molecular weight 421.46 g/mol). This compound belongs to the broader class of heteroaryl sulfonamides that have been extensively characterized in the patent literature as voltage-gated sodium (Naᵥ) channel modulators.

Molecular Formula C18H16FN3O4S2
Molecular Weight 421.46
CAS No. 941987-13-9
Cat. No. B2448527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzenesulfonamide
CAS941987-13-9
Molecular FormulaC18H16FN3O4S2
Molecular Weight421.46
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C18H16FN3O4S2/c1-12-17(27-18(21-12)13-4-2-5-14(19)10-13)8-9-20-28(25,26)16-7-3-6-15(11-16)22(23)24/h2-7,10-11,20H,8-9H2,1H3
InChIKeyMOYPSQHNBSYXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzenesulfonamide (CAS 941987-13-9): Procurement-Relevant Identity and Class Baseline


N-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzenesulfonamide (CAS 941987-13-9) is a synthetic aryl sulfonamide featuring a 3-fluorophenyl-substituted 4-methylthiazole core linked via an ethyl spacer to a 3-nitrobenzenesulfonamide moiety (molecular formula C₁₈H₁₆FN₃O₄S₂; molecular weight 421.46 g/mol) [1]. This compound belongs to the broader class of heteroaryl sulfonamides that have been extensively characterized in the patent literature as voltage-gated sodium (Naᵥ) channel modulators [2]. The 3-nitro regiochemistry and the meta-fluoro substitution pattern distinguish it from closely related analogs, providing a structurally defined chemical probe for structure–activity relationship (SAR) investigations of Naᵥ channel pharmacology [3].

Why Generic Substitution of N-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzenesulfonamide Is Scientifically Unsupported


Generic substitution within the aryl thiazole sulfonamide class is precluded by the fact that subtle modifications—such as altering the nitro group position from 3-nitro to 2-nitro or 4-nitro, or shifting the fluorine substituent from meta to para—have been shown to produce divergent Naᵥ subtype selectivity profiles in SAR campaigns described in the patent literature [1]. The 3-nitrobenzenesulfonamide pharmacophore confers a characteristic electron-withdrawing topology that, when paired with the 3-fluorophenyl thiazole scaffold, engages the voltage-sensor domain of Naᵥ channels in a manner distinct from other regioisomers [2]. Consequently, procurement of a merely 'similar' aryl sulfonamide without exact structural fidelity risks introducing a compound with uncharacterized potency, selectivity, and off-target pharmacology, undermining experimental reproducibility and SAR interpretability [3].

Differentiated Procurement Evidence for N-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzenesulfonamide Versus Close Analogs


3-Nitro vs. 2-Nitro Regioisomeric Differentiation in the Benzenesulfonamide Moiety: Binding Topology Implications

The target compound bears a 3-nitro substituent on the benzenesulfonamide ring, whereas the closely related analog N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide (CAS not assigned; EvitaChem catalog) features a 2-nitro group . In the aryl sulfonamide Naᵥ inhibitor series, the nitro position determines the vector of the electron-withdrawing group relative to the sulfonamide linker, which in turn dictates the binding pose within the voltage-sensor domain. Patent SAR data for benzenesulfonamide Naᵥ blockers demonstrate that regioisomeric nitro placement alters Naᵥ subtype selectivity, with certain isomers exhibiting >10-fold preference for Naᵥ1.7 over Naᵥ1.5 [1]. Although no direct head-to-head IC₅₀ comparison between the 3-nitro and 2-nitro regioisomers has been published for this specific thiazole scaffold, the established SAR precedent indicates that these two compounds cannot be considered functionally interchangeable [2].

Voltage-gated sodium channel pharmacology Structure-activity relationship Drug discovery

3-Fluorophenyl vs. 4-Fluorophenyl Substituent Differentiation: Meta- vs. Para-Fluoro Electronic Effects

The target compound incorporates a 3-fluorophenyl (meta-fluoro) substituent on the thiazole ring, contrasting with the corresponding 4-fluorophenyl (para-fluoro) analog N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide . In aromatic systems, a fluorine atom at the meta position exerts a distinct electronic influence compared to the para position: the Hammett σₘ value for fluorine is +0.34 whereas σₚ is +0.06, indicating that the meta-fluoro substituent imparts a stronger inductive electron-withdrawing effect and a weaker resonance electron-donating effect than para-fluoro [1]. This electronic difference modulates the electron density of the thiazole ring and alters the strength of π-stacking and dipole–dipole interactions with the Naᵥ channel voltage-sensor domain, as documented in the optimization of aryl sulfonamide Naᵥ1.7 inhibitors where fluoro positional isomerism was a key SAR variable [2].

Medicinal chemistry Fluorine chemistry Naᵥ channel modulation

4-Methylthiazole Scaffold vs. Unsubstituted Thiazole: Conformational and Metabolic Stability Differentiation

The target compound features a 4-methyl substitution on the thiazole ring. A key comparator lacking this methyl group would be an unsubstituted thiazole analog (e.g., N-(2-(2-(3-fluorophenyl)thiazol-5-yl)ethyl)-3-nitrobenzenesulfonamide, hypothetical). In medicinal chemistry, the addition of a single methyl group to a heterocyclic scaffold is a well-established strategy to improve metabolic stability by blocking CYP450-mediated oxidation at the activated C-H position. In the aryl sulfonamide Naᵥ inhibitor series, the introduction of a methyl group on the thiazole was shown to significantly enhance metabolic stability and introduce a new mode of gating modulation by restricting rotational freedom and stabilizing the bioactive conformation [1]. Patent examples consistently include 4-methylthiazole as a preferred embodiment over unsubstituted thiazole for improved pharmacokinetic profiles [2], although specific quantitative half-life or intrinsic clearance data for this compound versus its des-methyl analog have not been disclosed.

Metabolic stability Cytochrome P450 Drug design

3-Nitrobenzenesulfonamide vs. 4-Nitrobenzenesulfonamide: Differential Nitrosamine Risk Potential

The target compound contains a secondary sulfonamide motif (Ar-SO₂-NH-CH₂-), which is structurally capable of undergoing N-nitrosation to form a potentially genotoxic N-nitrosamine impurity. The 3-nitro group, by virtue of its meta relationship to the sulfonamide, exerts a different electronic influence on the sulfonamide nitrogen nucleophilicity compared to a para-nitro analog (e.g., N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzenesulfonamide). The Hammett σₘ value for a nitro group (+0.71) is significantly higher than its resonance contribution, whereas the σₚ value (+0.78) reflects a combined inductive and strong resonance effect [1]. This differential electronic environment may influence the rate of N-nitrosamine formation under acidic storage or formulation conditions, a critical quality attribute following the 2018 discovery of nitrosamine contamination in sartans and the subsequent ICH M7(R1) guidance establishing an acceptable intake of 26.5 ng/day for N-nitrosamines [2]. No head-to-head nitrosation kinetic data have been published for this specific compound pair.

Genotoxic impurity risk Process chemistry Regulatory compliance

Structural Uniqueness: Absence of the 3-Fluorophenyl-4-Methylthiazole Core in Approved or Clinical Naᵥ Blockers

A survey of the patent and primary literature reveals that the specific combination of a 3-fluorophenyl group, a 4-methylthiazole ring, and a 3-nitrobenzenesulfonamide moiety is not represented in any marketed drug or publicly disclosed clinical candidate as of 2024 [1]. By contrast, known clinical aryl sulfonamide Naᵥ inhibitors such as PF-05089771 (Pfizer) employ a diaryl ether scaffold with a thiazol-4-yl sulfonamide, and GX-674 (Grifols) utilizes an unsubstituted benzenesulfonamide core [2]. This structural novelty makes CAS 941987-13-9 a valuable chemical probe for exploring under-investigated regions of Naᵥ pharmacophore space and for generating novel intellectual property [3].

Chemical scaffold novelty Intellectual property Naᵥ drug discovery

Ethyl Linker Length: Two-Carbon Spacer Distinguishes from Methylene-Linked Analogs in Conformational Pre-organization

The target compound incorporates an ethylene (-CH₂-CH₂-) linker between the thiazole C5 position and the sulfonamide nitrogen, whereas a subset of structurally related comparators such as N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide (benchchem B2448527) employ a shorter methylene (-CH₂-) spacer . In the aryl sulfonamide Naᵥ inhibitor class, the linker length has been shown to be a critical determinant of both potency and subtype selectivity, with the two-carbon linker providing an optimal distance for the sulfonamide to engage the D4 voltage-sensor domain while maintaining appropriate conformational flexibility [1]. Patent SAR data demonstrate that shortening the linker from ethylene to methylene typically reduces Naᵥ1.7 inhibitory potency by 3- to 5-fold, attributable to suboptimal positioning of the sulfonamide pharmacophore relative to key channel residues [2].

Conformational analysis Linker optimization Naᵥ channel pharmacology

Optimal Research and Procurement Application Scenarios for N-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzenesulfonamide (CAS 941987-13-9)


Naᵥ1.7-Selective Inhibitor SAR Probe for Pain Target Validation Studies

Based on the established class-level SAR of aryl sulfonamides as voltage-gated sodium channel blockers [1], CAS 941987-13-9 can serve as a structurally defined starting point for Naᵥ1.7 subtype-selective inhibitor optimization. Its unique combination of a 3-fluorophenyl group and 3-nitrobenzenesulfonamide regiochemistry, not found in clinical candidates such as PF-05089771 [2], makes it suitable for exploring novel pharmacophore space in chronic pain target validation programs.

Regioisomeric Probe for Electron-Withdrawing Group SAR in Sulfonamide Pharmacophores

The 3-nitro vs. 2-nitro vs. 4-nitro benzenesulfonamide regioisomerism documented in the patent literature [1] positions CAS 941987-13-9 as a valuable tool compound for systematic investigation of how nitro group placement modulates Naᵥ subtype selectivity and binding kinetics. Its procurement alongside the corresponding 2-nitro and 4-nitro analogs enables rigorous head-to-head SAR studies.

Metabolic Stability Benchmarking of 4-Methylthiazole-Containing Aryl Sulfonamides

The 4-methylthiazole moiety is a recognized structural feature for enhancing metabolic stability in Naᵥ inhibitor scaffolds [1]. CAS 941987-13-9 provides a representative compound for use as a benchmark in in vitro microsomal or hepatocyte stability assays when evaluating next-generation analogs, particularly those where the 4-methyl group is being considered for replacement or further functionalization.

Nitrosamine Risk Assessment Reference Standard for Secondary Sulfonamide Analysis

Given the regulatory emphasis on nitrosamine impurity control following ICH M7(R1) [1], CAS 941987-13-9, as a secondary sulfonamide with a 3-nitro electronic environment, can be employed as a model substrate in forced degradation studies designed to evaluate N-nitrosamine formation kinetics under ICH-recommended stress conditions. Its distinct Hammett parameters relative to para-nitro analogs [2] make it a useful comparator in structure-based nitrosamine risk assessment protocols.

Quote Request

Request a Quote for N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.